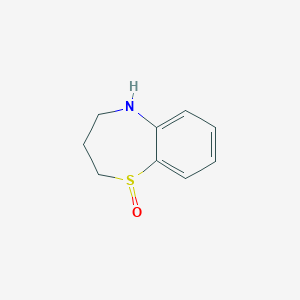

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is a chemical compound that has been studied for various applications . It is a highly substituted molecule that can be obtained by direct nitration of the 7-bromo-5-trifluoroacetyl (or formyl)-substituted tetrahydrobenzodiazepinones .

Synthesis Analysis

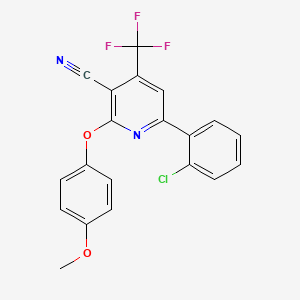

The synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one involves various chemical reactions. For instance, it can be functionalized by electrophilic aromatic substitution . More details about its synthesis can be found in the referenced papers .Molecular Structure Analysis

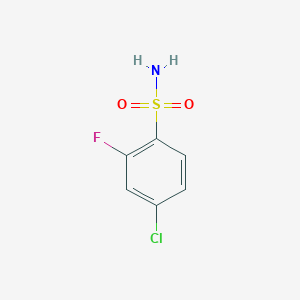

The molecular structure of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is complex. It has a molecular weight of 201.72 . The InChI code for this compound is 1S/C9H11NS.ClH/c1-2-5-9-8 (4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H .Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one can undergo various chemical reactions. For example, it can be functionalized by electrophilic aromatic substitution . It can also react with acyl chlorides to form a benzothiazepine-fused β-lactam library .Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one has a melting point of 202-204°C . It is a powder at room temperature . Its density is predicted to be 1.30±0.1 g/cm3 .Applications De Recherche Scientifique

Pharmacological and Synthetic Profile of Benzothiazepine

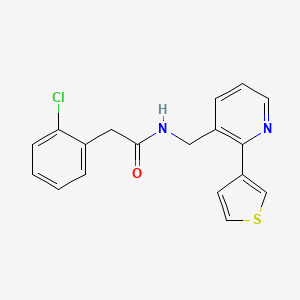

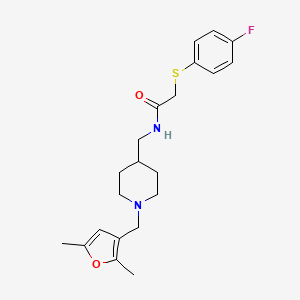

Benzothiazepines, including 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one, are notable for their varied biological activities, which span across coronary vasodilation, tranquilizing effects, antidepressant, antihypertensive, and calcium channel blocking properties. Their significant role in drug research is attributed to their activity against a wide range of targets, prompting the development of numerous synthetic methods for their preparation and chemical transformations. The structure-activity relationship (SAR) of these compounds has been a critical area of study, guiding medicinal chemists in designing newer compounds with improved efficacy and safety profiles (Dighe et al., 2015).

Synthesis and Biological Activities

Further research on 1,5-benzothiazepines reveals their synthesis and pharmacological profiles, underscoring their potential as leads in drug discovery. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and as amyloid imaging agents, in addition to the previously mentioned pharmacological effects. The comprehensive review of their synthesis and biological activities emphasizes the importance of these compounds in developing new therapeutic agents (Khasimbi et al., 2021).

Environmental Impact and Water Treatment

An intriguing aspect of benzothiazepines is their environmental occurrence and behavior, particularly in water treatment processes. Studies assessing the fate and transformation of benzodiazepines, including compounds similar to 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one, in water treatment processes highlight their persistent nature and the challenges in removing them from wastewater. Advanced treatment methods combining biological and photochemical processes followed by adsorption to activated carbon have shown high removal efficiencies, suggesting the need for integrated approaches to manage these emerging contaminants (Kosjek et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1λ4,5-benzothiazepine 1-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-12-7-3-6-10-8-4-1-2-5-9(8)12/h1-2,4-5,10H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTQEZPNHUSSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2S(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)

![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)

![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)

![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)

![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)

![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)